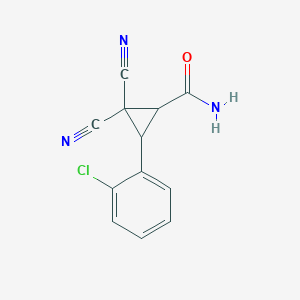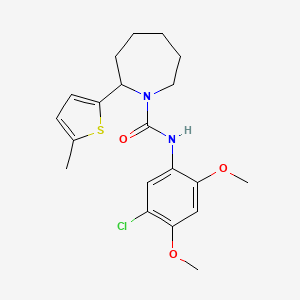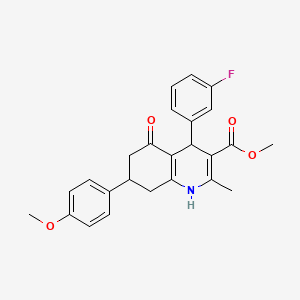
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide, also known as CPCC, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide reacts with ROS to form a fluorescent adduct that emits a strong fluorescence signal. The mechanism of this reaction involves the transfer of an electron from the ROS to the 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide molecule, leading to the formation of a stable adduct.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been shown to have minimal toxicity in living cells and does not interfere with cellular processes. However, its potential use as a fluorescent probe for detecting ROS in living cells may have significant implications for understanding the role of oxidative stress in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide is its selectivity for ROS, which makes it a useful tool for studying oxidative stress in biological systems. However, its fluorescence signal is relatively weak compared to other fluorescent probes, which may limit its sensitivity in certain applications.
Direcciones Futuras
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has the potential to be used in various scientific research applications, including the study of oxidative stress in disease states such as cancer, neurodegenerative diseases, and cardiovascular disease. Future research may focus on improving the sensitivity of 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide as a fluorescent probe, as well as exploring its potential use in other applications such as drug delivery and imaging.
Métodos De Síntesis
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with malononitrile and cyclopropanecarboxylic acid in the presence of a base. The resulting product is a white solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been shown to selectively react with ROS and emit a strong fluorescence signal, making it a useful tool for studying oxidative stress in biological systems.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-4-2-1-3-7(8)9-10(11(16)17)12(9,5-14)6-15/h1-4,9-10H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVJZLMWOELLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)

![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)
![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)


![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)